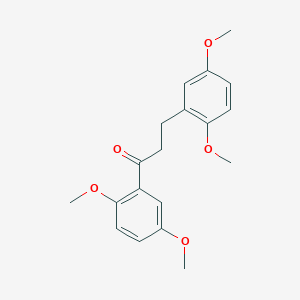

1,3-Bis(2,5-dimethoxyphenyl)propan-1-one

Description

Properties

Molecular Formula |

C19H22O5 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1,3-bis(2,5-dimethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C19H22O5/c1-21-14-6-9-18(23-3)13(11-14)5-8-17(20)16-12-15(22-2)7-10-19(16)24-4/h6-7,9-12H,5,8H2,1-4H3 |

InChI Key |

RKQGBJGWGDXNSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC(=O)C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Route

The most common preparation method is an aldol condensation between 2,5-dimethoxybenzaldehyde and acetone:

- Reagents: 2,5-Dimethoxybenzaldehyde and acetone.

- Catalyst/Base: Sodium hydroxide (NaOH) or other strong bases.

- Solvent: Ethanol or methanol.

- Conditions: The reaction mixture is stirred under reflux, typically at 0°C initially for controlled addition of base, then allowed to react for several hours.

- Work-up: The reaction mixture is acidified to pH 3-4 with hydrochloric acid to precipitate the chalcone intermediate.

- Isolation: The solid chalcone is filtered and recrystallized from ethanol.

This yields the α,β-unsaturated ketone intermediate (chalcone), which then undergoes hydrogenation to form the saturated 1,3-bis(2,5-dimethoxyphenyl)propan-1-one.

Hydrogenation of Chalcone Intermediate

- Reagents: Chalcone intermediate, ammonium formate, and palladium on carbon (Pd/C) catalyst.

- Solvent: Dry ethanol.

- Conditions: Stirred at room temperature overnight.

- Work-up: Filtration to remove catalyst, solvent evaporation, and purification by flash column chromatography.

This step reduces the double bond in the chalcone to yield the saturated ketone product.

Alternative Condensation with Substituted Benzaldehydes

Other substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) can be used to prepare analogues of the compound by similar condensation and reduction steps, adjusting reaction times and purification accordingly.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Aldol condensation | 2,5-Dimethoxybenzaldehyde + acetone, NaOH, EtOH, 0°C to reflux | ~69% (for similar chalcones) | ~135 (chalcone intermediate) | Yellow solid precipitated upon acidification |

| Hydrogenation | Chalcone, ammonium formate, Pd/C, EtOH, RT overnight | ~50-60% | ~72-122 (varies with substitution) | Purified by column chromatography |

| Final product isolation | Recrystallization from ethanol or methanol | - | 121-122 (for 3,4-dimethoxy analogues) | Confirmed by NMR and HRMS |

Data adapted from detailed synthesis of related chalcone and ketone compounds.

Spectroscopic Characterization

- [^1H NMR](pplx://action/followup): Characteristic signals include aromatic protons in the 6.6–7.5 ppm range, methoxy singlets near 3.7–3.9 ppm, and methylene protons adjacent to the carbonyl around 2.8–3.2 ppm.

- [^13C NMR](pplx://action/followup): Carbonyl carbon appears near 198 ppm; aromatic carbons between 110–160 ppm; methoxy carbons near 55–56 ppm.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with the molecular formula C19H22O5 for dimethoxy derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aldol condensation + hydrogenation | 2,5-Dimethoxybenzaldehyde, acetone, NaOH, Pd/C | Reflux in EtOH, 0°C base addition, RT hydrogenation | Straightforward, moderate to good yields, scalable | Requires catalyst, multi-step process |

| Direct condensation with substituted benzaldehydes | Substituted benzaldehydes, ketones, base | Similar to aldol condensation | Allows synthesis of analogues | May require optimization for each derivative |

| Purification | Recrystallization, column chromatography | Post-reaction | High purity product | Time-consuming, solvent use |

Chemical Reactions Analysis

Types of Reactions: 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. Its aromatic rings and methoxy groups play a crucial role in binding to target proteins and modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Physicochemical and Electronic Properties

- Electron Density : The 2,5-dimethoxy groups in the target compound donate electrons via resonance, activating the aromatic rings toward electrophilic substitution. This contrasts sharply with 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one, where trifluoromethyl groups withdraw electrons, deactivating the ring .

- Solubility : The target compound’s lipophilicity (due to methoxy groups) may limit water solubility, whereas hydroxylated analogs like Compound 6 from exhibit higher polarity and aqueous solubility .

Q & A

Q. What are the standard synthetic routes for 1,3-Bis(2,5-dimethoxyphenyl)propan-1-one?

The compound can be synthesized via a multi-step approach involving:

- Aldol condensation : Reacting 2,5-dimethoxybenzaldehyde with nitroethane to form a β-nitrostyrene intermediate.

- Reduction : Using LiAlH₄ or catalytic hydrogenation (Pd/C at 50 psi) to reduce the nitro group to an amine.

- Ketone formation : Oxidation of intermediates under controlled conditions (e.g., KMnO₄ in acidic media yields ketones with ~68% efficiency). Key challenges include optimizing solvent systems (e.g., acetic acid for nitration) and minimizing side reactions during reduction .

Q. How is this compound characterized spectroscopically?

- NMR : The methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.2 ppm) confirm substitution patterns.

- IR : Strong C=O stretch (~1700 cm⁻¹) and O-CH₃ vibrations (~2850 cm⁻¹).

- MS : Molecular ion peaks (e.g., m/z 314 for C₁₉H₂₂O₅) validate the structure. Cross-reference with analogs like 3-(2,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one (MW 328.4) ensures accuracy .

Advanced Research Questions

Q. How can conflicting catalytic hydrogenation data (e.g., Pd/C vs. Raney Ni) be reconciled for nitro-group reductions?

Discrepancies arise from catalyst activity and reaction kinetics:

- Pd/C : Achieves 98% conversion in 3 hours under 50 psi H₂ due to high surface area and selectivity.

- Raney Ni : Lower efficiency (89% in 5 hours) but cost-effective for large-scale applications. Methodological resolution involves kinetic studies (e.g., varying pressure/temperature) and characterizing byproducts (e.g., dehalogenation in halogenated analogs) .

Q. What governs regioselectivity in electrophilic aromatic substitution of 2,5-dimethoxyphenyl derivatives?

Methoxy groups are strong ortho/para-directors. Nitration with HNO₃/H₂SO₄ preferentially occurs para to methoxy, yielding 2,5-dimethoxy-4-nitro derivatives (85% yield). Steric hindrance from the propanone chain may further influence site selectivity. Computational modeling (e.g., DFT) can predict reactivity trends .

Q. How does photochemical instability impact experimental design for this compound?

UV exposure (254 nm) causes rapid degradation (half-life: 2.5 hours), producing demethylated byproducts. Mitigation strategies:

- Use amber glassware or UV-filtered light.

- Monitor degradation via HPLC and adjust reaction timelines.

- Store samples at –20°C in inert atmospheres .

Q. What strategies optimize multi-step synthesis yields for dimethoxyphenyl ketones?

- Stepwise purification : Isolate intermediates (e.g., β-nitrostyrene) via column chromatography to minimize carryover impurities.

- Catalyst screening : Test alternatives like Pt/C or Rh/Al₂O₃ for hydrogenation steps.

- Flow chemistry : Continuous reactors improve scalability and reduce side reactions (e.g., over-reduction) .

Q. How do structural analogs inform the biological activity of this compound?

Similar compounds (e.g., 2-amino derivatives) show enzyme inhibition via π-π stacking with aromatic residues. Methoxy groups enhance lipid solubility, improving blood-brain barrier penetration. Assay recommendations:

- In vitro : Test against cytochrome P450 isoforms for metabolic stability.

- In silico : Docking studies with serotonin receptors (5-HT₂A) to predict psychoactive potential .

Q. How should contradictory toxicity data (low vs. high-dose effects) be interpreted?

Early studies report low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but hepatotoxicity at chronic doses (>100 mg/kg/day). Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.